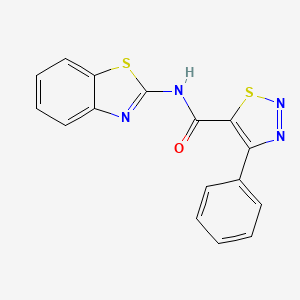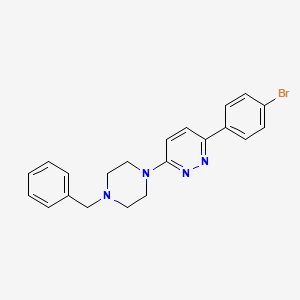![molecular formula C22H26FN5 B6091562 3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6091562.png)
3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine” belongs to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds are known for their biological and pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Synthesis Analysis
The synthesis of such compounds involves the design and creation of new molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The process involves a series of chemical reactions, and the resulting compounds are characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of these compounds is determined using techniques like 1HNMR, 13CNMR, and X-Ray diffraction analysis . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, are also analyzed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reaction mass is often poured into crushed ice and extracted with ethyl acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined using various analytical techniques. The chemical shift is displayed in δ (ppm), and TMS (tetramethylsilane) is taken as an internal standard .Wirkmechanismus
Target of Action
Similar compounds have been shown to have neuroprotective and anti-inflammatory properties . They interact with proteins such as ATF4 and NF-kB , which play crucial roles in cellular stress responses and inflammatory pathways, respectively.
Mode of Action
The compound interacts with its targets, potentially leading to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This interaction results in changes at the molecular level, which can lead to observable effects at the cellular level.
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and deals with misfolded proteins. When this pathway is disrupted, it can lead to cell death. The NF-kB pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5/c1-15(2)14-26-9-11-27(12-10-26)20-13-16(3)24-22-21(17(4)25-28(20)22)18-5-7-19(23)8-6-18/h5-8,13H,1,9-12,14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYIPJMFNNRXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(2,3-difluorobenzyl)-2-[3-(1-methylcyclopropyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6091481.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B6091486.png)
![ethyl 7-(hydroxyimino)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6091493.png)
![2-amino-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinecarboxamide](/img/structure/B6091501.png)
![N,N-diethyl-N'-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N'-methyl-1,2-ethanediamine](/img/structure/B6091508.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6091515.png)
![3-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6091519.png)
![4-fluoro-N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6091527.png)
![1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6091535.png)
![5-[(2,4-difluorophenoxy)methyl]-3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6091539.png)
![1-(2-pyridinylmethyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}piperazine bis(trifluoroacetate)](/img/structure/B6091542.png)


![4-chloro-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6091582.png)
